molecular formula C6H9N3O2 B7799283 azane;N-hydroxy-N-phenylnitrous amide

azane;N-hydroxy-N-phenylnitrous amide

Cat. No.: B7799283
M. Wt: 155.15 g/mol
InChI Key: NJVHCUNZAMFQNA-UHFFFAOYSA-N
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Description

The compound with the identifier “azane;N-hydroxy-N-phenylnitrous amide” is known as Bay K8644. It is a chemical compound that functions as an L-type calcium channel agonist. Bay K8644 is primarily used as a biochemical research tool due to its ability to enhance calcium currents in myocardial cells .

Preparation Methods

Bay K8644 can be synthesized through a series of chemical reactions involving the condensation of appropriate starting materials. The synthetic route typically involves the reaction of methyl 2,6-dimethyl-5-nitro-4-(2-trifluoromethylphenyl)-1,4-dihydropyridine-3-carboxylate with other reagents under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Bay K8644 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bay K8644 has a wide range of scientific research applications:

Mechanism of Action

Bay K8644 targets L-type voltage-gated calcium channels. It acts as a positive inotropic agent by enhancing calcium currents in myocardial cells. This effect is achieved by binding to the calcium channels and increasing their open probability, which allows more calcium ions to enter the cells. This mechanism is crucial for understanding its role in cardiac function and its potential therapeutic applications .

Comparison with Similar Compounds

Bay K8644 is structurally similar to other dihydropyridine compounds, such as nifedipine. it is unique in its ability to act as a calcium channel agonist, whereas nifedipine is a calcium channel blocker. This distinction makes Bay K8644 valuable for research focused on enhancing calcium currents, while nifedipine is used to inhibit these currents. Other similar compounds include amlodipine and felodipine, which also belong to the dihydropyridine class but have different pharmacological profiles .

Properties

IUPAC Name

azane;N-hydroxy-N-phenylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,10H;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVHCUNZAMFQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(N=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(N=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.